
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate is a synthetic organic compound that is often used in the field of organic chemistry It is characterized by its complex structure, which includes a tert-butyl group, a trichloroethyl group, and an Fmoc-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate typically involves multiple steps. One common approach is to start with the preparation of the succinate backbone, followed by the introduction of the tert-butyl and trichloroethyl groups. The Fmoc-amino group is then added under specific reaction conditions to protect the amino functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids.
Aplicaciones Científicas De Investigación
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate has several applications in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino functionality during chain elongation.
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.
Biological Studies: The compound is employed in studies involving protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate involves its interaction with specific molecular targets. The Fmoc group protects the amino functionality, allowing for selective reactions at other sites within the molecule. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Boc-amino)succinate: Similar structure but with a Boc-protected amino group instead of Fmoc.
4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Cbz-amino)succinate: Contains a Cbz-protected amino group.
Uniqueness
The uniqueness of 4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate lies in its specific combination of functional groups, which provides distinct reactivity and protection during chemical synthesis. The Fmoc group is particularly advantageous due to its stability and ease of removal under mild conditions.
Propiedades
Fórmula molecular |
C25H26Cl3NO6 |
|---|---|
Peso molecular |
542.8 g/mol |
Nombre IUPAC |
4-O-tert-butyl 1-O-(2,2,2-trichloroethyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C25H26Cl3NO6/c1-24(2,3)35-21(30)12-20(22(31)34-14-25(26,27)28)29-23(32)33-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,29,32) |
Clave InChI |
KCWLGUJTDYAIMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(=O)OCC(Cl)(Cl)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


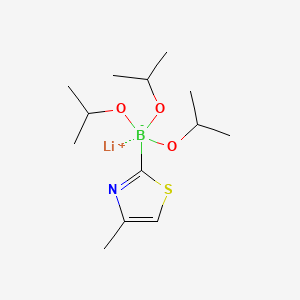
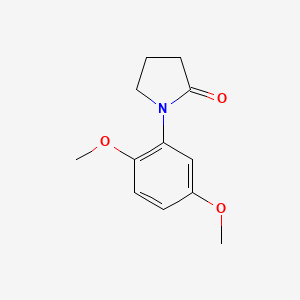

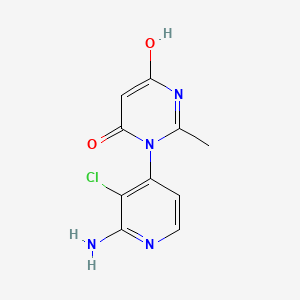


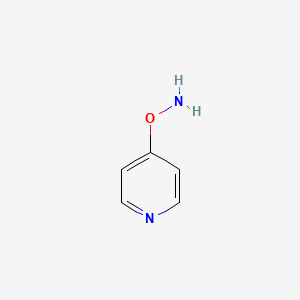
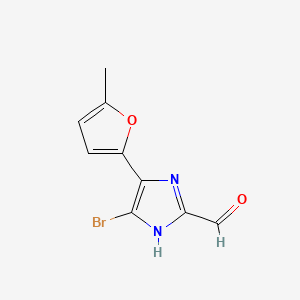
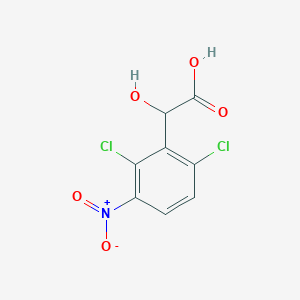
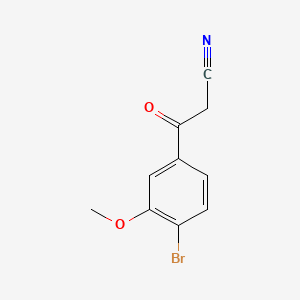
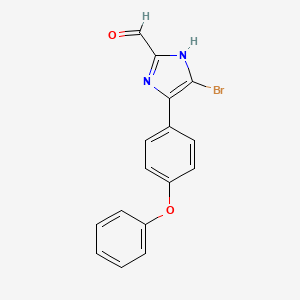

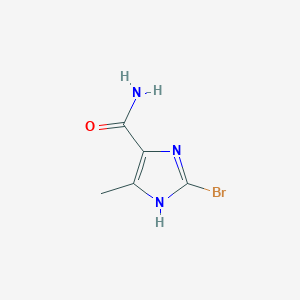
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
